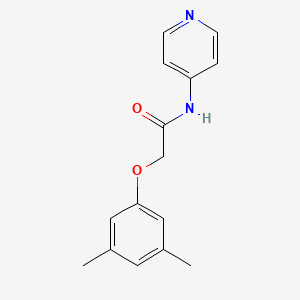![molecular formula C13H12ClNO6 B7595580 3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid](/img/structure/B7595580.png)
3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid, also known as CBX-12, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases.
Mécanisme D'action
3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC activity, this compound can lead to changes in gene expression that can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid is that it has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are a number of future directions for research on 3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of interest is in the development of this compound as a therapeutic agent for diseases such as Alzheimer's disease, where it has shown promise in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression.
Méthodes De Synthèse
3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid is synthesized through a multi-step process that involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with oxalyl chloride, followed by the reaction of the resulting compound with 3-aminooxolane-3-carboxylic acid. The final product is purified through recrystallization.
Applications De Recherche Scientifique
3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid has been extensively studied for its potential use in the treatment of cancer, specifically in inhibiting the growth and proliferation of cancer cells. It has also shown promise in the treatment of other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO6/c14-8-3-7(4-9-10(8)21-6-20-9)11(16)15-13(12(17)18)1-2-19-5-13/h3-4H,1-2,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUUSCORXJHCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)

![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)